molecular formula C11H12ClNO3 B1606136 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 40828-92-0

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Cat. No. B1606136
CAS RN: 40828-92-0
M. Wt: 241.67 g/mol
InChI Key: WWDMQLBWGBGYGS-UHFFFAOYSA-N
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Description



Synthesis Analysis


The synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not explicitly detailed in the available literature. However, the synthesis of similar compounds often involves reactions such as amide bond formation, esterification, and nucleophilic substitution34.



Molecular Structure Analysis


The molecular structure of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not explicitly detailed in the available literature. However, the compound likely contains functional groups such as an amide, a carboxylic acid, and a chloro-substituted aromatic ring1.



Chemical Reactions Analysis


Specific chemical reactions involving 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not detailed in the available literature. However, similar compounds can undergo a variety of reactions, including nucleophilic substitution, condensation, and redox reactions3.



Physical And Chemical Properties Analysis


The physical and chemical properties of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid are not explicitly detailed in the available literature. However, similar compounds often have properties such as solubility in polar solvents, high melting points, and crystalline structures5.


Scientific Research Applications

Synthesis and Isotopic Enrichment

5-Amino-4-oxopentanoic acid, closely related to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, serves as a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, which are essential in processes such as photosynthesis and oxygen transport. A method for preparing isotopomers of 5-aminolevulinic acid with high isotopic enrichment was developed, demonstrating the compound's significance in scientific research involving metabolic and enzymatic studies (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Synthesis

The chemical synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases the compound's versatility in chemical research and its potential as a building block for more complex molecules (Yuan, 2006).

Structural Analysis

Studies on the synthesis and structural analysis of related compounds, such as (4E)‐N‐(4‐chlorophenyl)‐5‐substituted‐2‐diazo‐3‐oxopent‐4‐enoic Acid Amides, provide insights into the structural characteristics and potential reactivity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid derivatives. Such research contributes to the development of new materials and compounds with specific chemical and physical properties (Dong, Wang, & Jin, 2005).

Biological Activity Exploration

The exploration of the biological activities of similar compounds, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, opens new avenues for the use of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid in medicinal chemistry and drug development (Sah, Bidawat, Seth, & Gharu, 2014).

Pharmacological Characterization

The pharmacological characterization of homobaclofen, a homologue of baclofen and structurally similar to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, provides insights into the compound's potential interactions with GABA(B) receptors, indicating its relevance in neuroscience research and the development of therapeutic agents (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).

Safety And Hazards


Specific safety and hazard information for 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is not available in the literature. However, similar compounds often require safe handling practices to avoid risks such as skin and eye irritation, inhalation hazards, and environmental toxicity6.


Future Directions

properties

IUPAC Name

5-(4-chloroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMQLBWGBGYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354183
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

CAS RN

40828-92-0
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)GLUTARAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dutta, GR Ravali, S Ray… - ||| Bangladesh Journal of …, 2015 - bdpsjournal.org
In the present work few novel 2-(4-methylbenzenesulphonamido) pentanedioic acid amide derivatives and the basic compound 2-(4-methylphenylsulfonamido) pentanedioic acid have …
Number of citations: 1 www.bdpsjournal.org

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